4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
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Overview
Description
4-(7-Azabicyclo[221]heptan-7-yl)-6-fluoroquinazoline is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine-substituted quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline typically involves multiple steps, starting with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a series of reactions, including cyclization and functional group transformations. The fluorine atom is introduced via electrophilic fluorination, and the quinazoline ring is constructed through condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .
Scientific Research Applications
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity
Uniqueness
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is unique due to the presence of both the 7-azabicyclo[2.2.1]heptane core and the fluorine-substituted quinazoline ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C13H13FN2
- Molecular Weight: 232.25 g/mol
- CAS Number: 2415503-53-4
Structure
The compound features a bicyclic structure which is significant in determining its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes, modulating their activity. Research indicates that this compound may act as a ligand for specific receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.
Potential Targets
- Neurotransmitter Receptors : It has been suggested that the compound may interact with serotonin and dopamine receptors, which are crucial for mood and behavior regulation.
- Enzymatic Activity : The compound's structure allows it to potentially inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Antidepressant Effects
In a study exploring the effects of various compounds on anxiety and depression-like behaviors in animal models, this compound demonstrated significant antidepressant-like effects. The study utilized the forced swim test and tail suspension test to assess behavioral changes post-administration.
Neuroprotective Effects
Research has indicated that the compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways. This was observed in vitro using neuronal cell lines exposed to oxidative stressors, where pre-treatment with the compound resulted in reduced cell death.
Case Studies
- Zebrafish Model : A study using zebrafish as a model organism assessed developmental impacts of various compounds, including this compound. The results indicated no significant teratogenic effects, suggesting safety in developmental contexts.
- Behavioral Studies : In rodent models, administration of the compound led to improved performance in memory tasks, indicating potential cognitive-enhancing properties.
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antidepressant, Neuroprotective | Receptor modulation |
Similar Bicyclic Compounds | Varies (e.g., analgesic) | Often similar receptor interactions |
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIROBWNMYQVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.